6-Bromo-2,2,8-trimethylchroman
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Overview
Description
6-Bromo-2,2,8-trimethylchroman is a chemical compound that belongs to the class of chroman derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Bromo-2,2,8-trimethylchroman involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and is known for its mild and functional group tolerant reaction conditions . The process typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are likely applied to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2,8-trimethylchroman can undergo various types of chemical reactions, including:
Substitution Reactions: Involving the replacement of the bromine atom with other functional groups.
Oxidation Reactions: Leading to the formation of oxidized derivatives.
Reduction Reactions: Resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Often involve nucleophilic reagents under basic or acidic conditions.
Oxidation Reactions: Typically use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted chroman derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
6-Bromo-2,2,8-trimethylchroman has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-2,2,8-trimethylchroman involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2,8-Trimethylchroman: Lacks the bromine atom, resulting in different chemical and biological properties.
6-Chloro-2,2,8-trimethylchroman: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.
6-Fluoro-2,2,8-trimethylchroman: Features a fluorine atom, which can significantly alter its chemical behavior.
Uniqueness
The bromine atom can influence the compound’s electronic properties, making it suitable for specific chemical reactions and biological interactions.
Properties
IUPAC Name |
6-bromo-2,2,8-trimethyl-3,4-dihydrochromene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-8-6-10(13)7-9-4-5-12(2,3)14-11(8)9/h6-7H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQGQLUZSZZQNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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